3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one
Overview
Description
3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one: is a chemical compound with the molecular formula C9H15Br2NO and a molecular weight of 313.034 g/mol . This compound is known for its unique structure, which includes two bromine atoms and a piperidinone ring. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one typically involves the bromination of 2,2,6,6-tetramethylpiperidin-4-one. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar bromination techniques. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 3,5-dihydroxy-2,2,6,6-tetramethylpiperidin-4-one under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products:
Substitution Reactions: Various substituted piperidinones depending on the nucleophile used.
Reduction Reactions: 3,5-Dihydroxy-2,2,6,6-tetramethylpiperidin-4-one.
Scientific Research Applications
Chemistry: 3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex molecules .
Biology and Medicine: Its derivatives may exhibit biological activity and can be explored for therapeutic purposes .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one is primarily based on its ability to undergo various chemical reactions. The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The piperidinone ring provides a stable framework for these reactions, allowing the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-one: This compound lacks the bromine atoms present in 3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one and has different reactivity and applications.
3,5-Dichloro-2,2,6,6-tetramethylpiperidin-4-one: Similar to the dibromo compound but with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of bromine atoms, which impart distinct reactivity and make it suitable for specific chemical transformations. Its structure allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
3,5-dibromo-2,2,6,6-tetramethylpiperidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br2NO/c1-8(2)6(10)5(13)7(11)9(3,4)12-8/h6-7,12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSQRKIBWOTIMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)C(C(N1)(C)C)Br)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br2NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275858 | |
Record name | 3,5-dibromo-2,2,6,6-tetramethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.03 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57167-75-6 | |
Record name | NSC270080 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-dibromo-2,2,6,6-tetramethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57167-75-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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